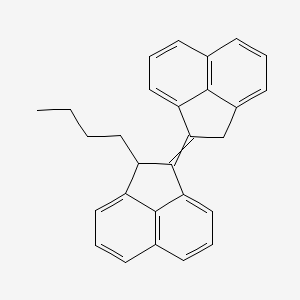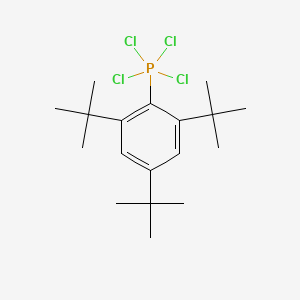
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane is a chemical compound characterized by the presence of a phosphorus atom bonded to a 2,4,6-tri-tert-butylphenyl group and four chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus trichloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,4,6-tri-tert-butylphenol+PCl3→Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda 5 -phosphane
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.
Aplicaciones Científicas De Investigación
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
Mecanismo De Acción
The mechanism of action of Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl group plays a crucial role in determining the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric properties but different reactivity.
2,6-Di-tert-butylphenol: Another phenolic compound with two tert-butyl groups, used as an antioxidant.
Tetrachlorophosphane: A simpler phosphorus compound with four chlorine atoms but lacking the bulky phenyl group.
Uniqueness
Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane is unique due to the combination of its bulky 2,4,6-tri-tert-butylphenyl group and the presence of four chlorine atoms. This unique structure imparts distinct reactivity and selectivity, making it valuable for specific applications in catalysis and material science.
Propiedades
Número CAS |
89864-79-9 |
|---|---|
Fórmula molecular |
C18H29Cl4P |
Peso molecular |
418.2 g/mol |
Nombre IUPAC |
tetrachloro-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H29Cl4P/c1-16(2,3)12-10-13(17(4,5)6)15(23(19,20,21)22)14(11-12)18(7,8)9/h10-11H,1-9H3 |
Clave InChI |
IHTRGXRRGDOCNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(Cl)(Cl)(Cl)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


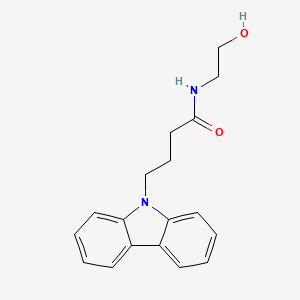
![Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate](/img/structure/B14381871.png)

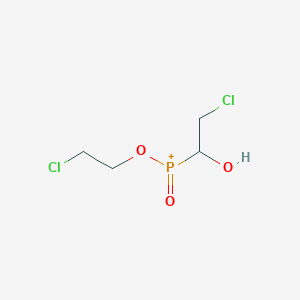
phosphanium bromide](/img/structure/B14381899.png)
![2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14381907.png)
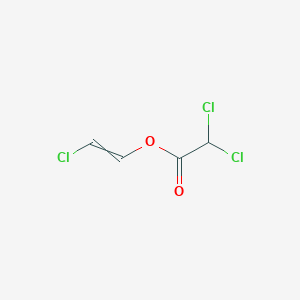

![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
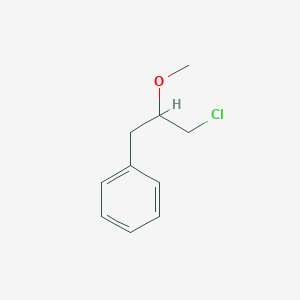
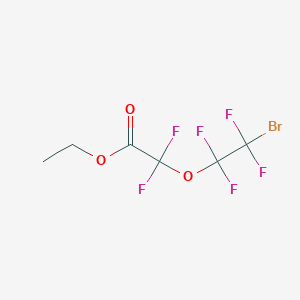
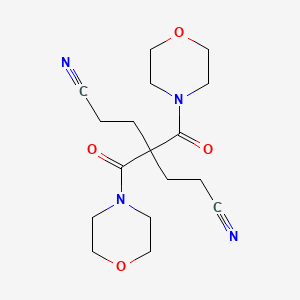
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
